Amifostine

概要

説明

Synthesis Analysis

Amifostine is synthesized through a series of chemical reactions starting from simple precursors such as 2-aminoethanol and acrylonitrile. Two notable synthesis pathways have been described in scientific literature. The first pathway involves the reaction of 2-aminoethanol with acrylonitrile, followed by condensation, bromination, salification, and purification steps, yielding amifostine with a purity of 99.2% and a total yield of 37.3% (Mao Yuanhu et al., 2014). Another pathway starts from acrylamide, which is treated with ethanolamine and reduced by sodium borohydride, followed by salt formation and chlorination with Vilsmeier reagent, ultimately leading to amifostine with an overall yield of about 54% (Yan Yife, 2014).

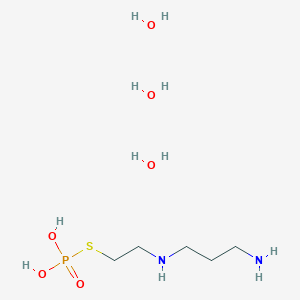

Molecular Structure Analysis

Amifostine's molecular structure, S-2-(3-aminopropylamino)ethylphosphorothioate, is characterized by the presence of a phosphorothioate group attached to a 2-(3-aminopropylamino)ethyl moiety. This structure is crucial for its biotransformation into the active free thiol form, WR-1065, which is responsible for its cytoprotective properties. The phosphorothioate group allows for rapid dephosphorylation by alkaline phosphatase present in the plasma membranes of various normal tissues, facilitating the selective protection of these tissues from chemotherapy and radiation-induced damage (L. Shaw et al., 1996).

Chemical Reactions and Properties

Amifostine undergoes biotransformation in vivo, initiated by alkaline phosphatase-mediated dephosphorylation to its active metabolite, WR-1065. This metabolite then acts as a scavenger of harmful free radicals generated during radiation therapy and chemotherapy. The cytoprotective mechanism of amifostine is attributed to the thiol group in WR-1065, which can donate a hydrogen atom to repair damaged DNA or react with free radicals to neutralize them. The compound's stability and reactivity are influenced by its pH and the presence of biological catalysts such as enzymes that facilitate its activation (R. Capizzi, 1996).

Physical Properties Analysis

Amifostine is a white to off-white powder that is soluble in water and saline, making it suitable for intravenous administration. Its solubility is crucial for its effectiveness as a cytoprotective agent, allowing for rapid distribution and activation within the body. The compound's stability in aqueous solution and its pharmacokinetic profile, including its rapid clearance from the plasma, underscore its design as a drug intended for immediate activation and action prior to exposure to cytotoxic agents (C. Culy & Caroline M. Spencer, 2012).

Chemical Properties Analysis

The chemical behavior of amifostine, particularly its reactivity and interaction with biological molecules, is central to its function as a radioprotector and chemoprotector. Its active metabolite, WR-1065, exhibits high reactivity towards electrophilic compounds, including reactive oxygen species and alkylating agents, due to its nucleophilic thiol group. This reactivity is instrumental in its ability to protect normal tissues by neutralizing reactive species before they can damage cellular components (J. Kouvaris et al., 2007).

科学的研究の応用

-

Protection of Kidneys in Ovarian Cancer Treatment

- Application : Amifostine is used to protect the kidneys from harmful effects caused by cisplatin when given to patients with ovarian cancer .

- Method : Amifostine is administered intravenously or subcutaneously after reconstitution with normal saline .

- Results : The drug helps to lessen the side effects of certain cancer chemotherapy medications or radiation treatment .

-

Prevention of Severe Dry Mouth in Radiation Treatment

- Application : Amifostine is used to prevent severe dry mouth caused by radiation treatment of the head and neck, which can affect the salivary gland .

- Method : Similar to the previous application, Amifostine is administered intravenously or subcutaneously after reconstitution with normal saline .

- Results : The drug helps to decrease dryness in the mouth caused by radiation treatment after surgery for head and neck cancer .

-

Reduction of Neutropenia-related Fever and Infection

- Application : Amifostine is used therapeutically to reduce the incidence of neutropenia-related fever and infection induced by DNA-binding chemotherapeutic agents including alkylating agents (e.g. cyclophosphamide) and platinum-containing agents (e.g. cisplatin) .

- Method : Amifostine is an organic thiophosphate prodrug which is hydrolysed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 .

- Results : The selective protection of non-malignant tissues is believed to be due to higher alkaline phosphatase activity, higher pH, and vascular permeation of normal tissues .

-

Protection of Normal Tissues During Radiotherapy

-

Protection of Bone Marrow

- Application : Amifostine is used to protect the bone marrow from the harmful effects of chemotherapy or radiation therapy .

- Method : Similar to the previous applications, Amifostine is administered intravenously or subcutaneously after reconstitution with normal saline .

- Results : The drug helps to decrease the risk of infection and improve the patient’s blood counts .

-

Protection of Peripheral Nerves

- Application : Amifostine is used to protect peripheral nerves from the harmful effects of certain chemotherapy drugs .

- Method : Amifostine is administered intravenously or subcutaneously after reconstitution with normal saline .

- Results : The drug helps to decrease the risk of peripheral neuropathy, a common side effect of certain chemotherapy drugs .

Safety And Hazards

Amifostine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPXJKRNHJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150210 | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amifostine trihydrate | |

CAS RN |

112901-68-5 | |

| Record name | Amifostine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amifostine Trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

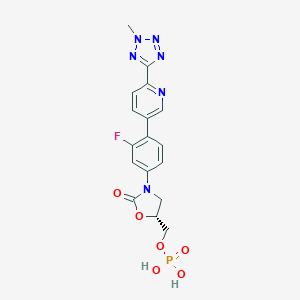

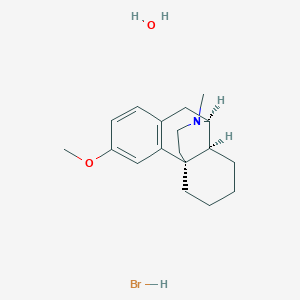

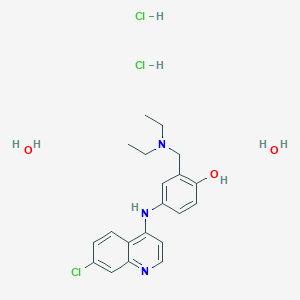

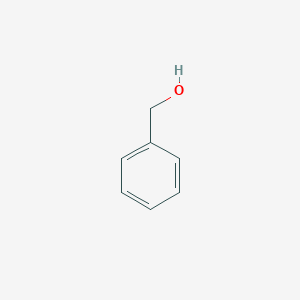

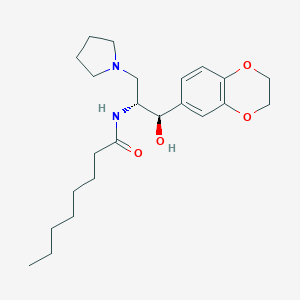

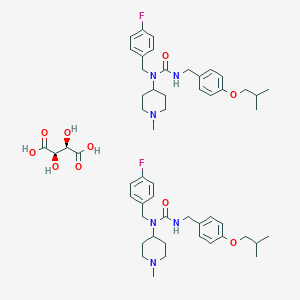

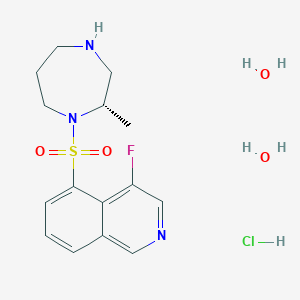

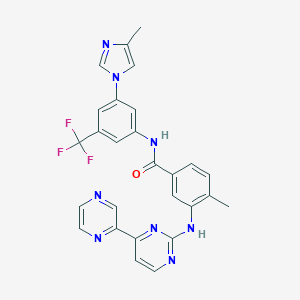

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。